molecular formula C17H18BrClO3 B5033815 4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No.: B5033815
M. Wt: 385.7 g/mol
InChI Key: LJPLTDPXJVDCSZ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C17H18BrClO3. This compound is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene typically involves multiple steps, including halogenation and etherification reactions. One common method involves the following steps:

    Halogenation: The starting material, 2-chloro-4-bromophenol, is subjected to halogenation to introduce the bromine and chlorine atoms onto the benzene ring.

    Etherification: The halogenated intermediate is then reacted with 4-(2-methoxyphenoxy)butanol under basic conditions to form the final product.

The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chloro-1-methoxybenzene: This compound is similar in structure but lacks the butoxy and phenoxy groups.

    1-bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with different substituents.

    4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A compound with similar halogenation but different alkoxy groups.

Uniqueness

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to the presence of both methoxyphenoxy and butoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClO3/c1-20-16-6-2-3-7-17(16)22-11-5-4-10-21-15-9-8-13(18)12-14(15)19/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLTDPXJVDCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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